molecular formula C23H16F3N3O2 B2847088 4-(benzyloxy)-N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1209750-42-4

4-(benzyloxy)-N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2847088
CAS No.: 1209750-42-4
M. Wt: 423.395
InChI Key: VQHUYECPLFTGSZ-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C23H16F3N3O2 and its molecular weight is 423.395. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, demonstrating promising anticancer activities. For example, a series of pyrazole carboxamide analogues showed significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with one compound exhibiting comparable activity to the standard drug adriamycin (Ahsan et al., 2018).

Herbicidal Applications

Research into pyrazole-4-carboxamide derivatives has also revealed their potential as herbicides. Compounds synthesized for this purpose demonstrated herbicidal activity and crop safety under flooded conditions, with some analogs showing effectiveness against annual lowland weeds (Ohno et al., 2004).

Material Science

In material science, polyamides derived from related chemical structures have been developed, exhibiting high thermal stability and solubility in various solvents. These materials are promising for creating transparent, flexible, and tough films, suggesting applications in coatings and other material applications (Hsiao et al., 2000).

Antimicrobial and Antipathogenic Activities

Thiourea derivatives of pyrazole carboxamides have shown significant antimicrobial activities, especially against strains known for biofilm formation. Such studies underscore the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Anticonvulsant and Neurological Research

Investigations into indeno[1,2-c]pyrazole derivatives have also explored their anticonvulsant activities, with some showing protection in seizure models. This line of research highlights the therapeutic potential of pyrazole derivatives in neurological disorders (Ahsan et al., 2013).

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O2/c24-16-6-9-18(10-7-16)29-13-21(31-14-15-4-2-1-3-5-15)22(28-29)23(30)27-17-8-11-19(25)20(26)12-17/h1-13H,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHUYECPLFTGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NC3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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